(S)-Propyl pyrrolidine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Propyl pyrrolidine-2-carboxylate, also known as PPC, is a chiral compound used in scientific research for its unique properties. PPC has been studied extensively for its potential applications in the field of neuroscience.
Scientific Research Applications
(S)-Propyl pyrrolidine-2-carboxylate has been studied extensively for its potential applications in the field of neuroscience. It has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. (S)-Propyl pyrrolidine-2-carboxylate has also been studied for its potential use as a cognitive enhancer and has been shown to improve memory and learning in animal models.
Mechanism of Action
The exact mechanism of action of (S)-Propyl pyrrolidine-2-carboxylate is not well understood, but it is thought to work by modulating the activity of glutamate receptors in the brain. Glutamate is a neurotransmitter that plays a key role in learning and memory. (S)-Propyl pyrrolidine-2-carboxylate may also work by increasing the production of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons.
Biochemical and Physiological Effects:
(S)-Propyl pyrrolidine-2-carboxylate has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of several neurotransmitters, including dopamine, norepinephrine, and acetylcholine. (S)-Propyl pyrrolidine-2-carboxylate has also been shown to increase the expression of genes involved in the growth and survival of neurons.
Advantages and Limitations for Lab Experiments
One advantage of using (S)-Propyl pyrrolidine-2-carboxylate in lab experiments is its ability to cross the blood-brain barrier, allowing it to act directly on the brain. (S)-Propyl pyrrolidine-2-carboxylate is also relatively easy to synthesize and is stable under a variety of conditions. One limitation of using (S)-Propyl pyrrolidine-2-carboxylate in lab experiments is its potential toxicity at high doses. Careful dosing and monitoring are necessary to ensure the safety of experimental subjects.
Future Directions
There are many potential future directions for research on (S)-Propyl pyrrolidine-2-carboxylate. One area of interest is the development of new drugs based on the structure of (S)-Propyl pyrrolidine-2-carboxylate. Another area of interest is the study of the long-term effects of (S)-Propyl pyrrolidine-2-carboxylate on the brain and its potential use in the treatment of neurodegenerative diseases. (S)-Propyl pyrrolidine-2-carboxylate may also have applications in the field of regenerative medicine, as it has been shown to promote the growth and survival of neurons.
Synthesis Methods
(S)-Propyl pyrrolidine-2-carboxylate can be synthesized using various methods, including the Strecker synthesis and the Curtius rearrangement. The Strecker synthesis involves the reaction of propanal with ammonium chloride and potassium cyanide, followed by hydrolysis to form (S)-Propyl pyrrolidine-2-carboxylate. The Curtius rearrangement involves the reaction of propylamine with phosgene to form propyl isocyanate, which is then reacted with sodium azide to form (S)-Propyl pyrrolidine-2-carboxylate.
properties
CAS RN |
134666-85-6 |
---|---|
Product Name |
(S)-Propyl pyrrolidine-2-carboxylate |
Molecular Formula |
C8H15NO2 |
Molecular Weight |
157.21 g/mol |
IUPAC Name |
propyl (2S)-pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C8H15NO2/c1-2-6-11-8(10)7-4-3-5-9-7/h7,9H,2-6H2,1H3/t7-/m0/s1 |
InChI Key |
ZEERPIASPMMKRH-ZETCQYMHSA-N |
Isomeric SMILES |
CCCOC(=O)[C@@H]1CCCN1 |
SMILES |
CCCOC(=O)C1CCCN1 |
Canonical SMILES |
CCCOC(=O)C1CCCN1 |
synonyms |
L-Proline, propyl ester (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.